
4-Pentylaniline
Overview
Description
4-Pentylaniline (CAS No. 33228-44-3) is an aromatic amine with a pentyl alkyl chain substituted at the para position of the aniline ring. Its molecular formula is C₁₁H₁₇N, and it is widely used as a precursor in synthesizing azo dyes, liquid crystals, and photoresponsive materials . Key properties include:
- GC Yield: 72% (60% isolated yield) under optimized conditions using an InertCap5 column and nitrogen carrier gas .
- Hazard Profile: Classified as an eye and skin irritant (Eye Irrit. 2, Skin Irrit. 2) .
- Applications: Integral in diazo-coupling reactions, such as the synthesis of 4-[(4-pentyl)azo]phenol and liquid crystal derivatives .
Preparation Methods
Reduction of p-Aminophenylpentanone to 4-Pentylaniline
One of the primary synthetic routes to this compound involves the reduction of p-aminophenylpentanone. This method is industrially relevant due to its relatively high yield and operational safety.
- Procedure :
- Starting material: p-Aminophenylpentanone
- Reducing agents: Hydrazine hydrate (85%) and potassium hydroxide in ethylene glycol
- Conditions: Heating with distillation of low boiling point substances to drive the reaction
- Work-up: Extraction with toluene and concentration
- Outcome :
- Yield: Approximately 74.2%
- Purity: High, suitable for further functionalization
-
Parameter Value Notes p-Aminophenylpentanone amount 17.7 g Starting material Hydrazine hydrate volume 115 mL (85%) Reducing agent Potassium hydroxide amount 16.8 g Base catalyst Solvent Ethylene glycol Reaction medium Yield 74.2% Isolated this compound Significance : This method offers a scalable and relatively safe approach to this compound synthesis, suitable for industrial production.
Palladium-Catalyzed N-Arylation Using this compound
While this method focuses on the use of this compound as a nucleophile, it provides insight into the preparation of substituted derivatives and the conditions under which this compound can be handled synthetically.
- Catalyst system :
- Pd2(dba)3 as palladium source
- Ligands tested: Xantphos, t-Bu3P, JohnPhos, SPhos, XPhos
- Solvent: Toluene
- Temperature: 120 °C
- Findings :
- XPhos ligand gave the best yield (~61%) for N-arylation involving this compound
- Reaction performed under argon atmosphere with dry solvents and glassware
- Experimental conditions :
- Reactions performed in oven-dried glassware under argon
- Toluene distilled over sodium/benzophenone and stored over sodium
- Purification by silica gel chromatography
- Relevance : This method is important for the functionalization of this compound and demonstrates its stability under catalytic amination conditions.
Bromination of this compound to 3,5-Dibromo-4-aminopentylbenzene
This method is part of a multi-step synthesis involving this compound and illustrates the compound's chemical reactivity and preparative handling.
- Procedure :
- Dissolve this compound in methanol or acid solvent
- Add bromine dropwise under reflux conditions
- Molar ratio of this compound to bromine: 1:2.0 to 8.0
- Reaction time: 20–120 minutes
- pH adjusted to 11–14 with sodium hydroxide solution
- Extraction with toluene and concentration
-
Starting Material (g) Methanol Volume (mL) Bromine Amount (g) Reaction Time (min) Yield (%) Notes 6.5 50 13.7 20 96.8 High yield under reflux 6.5 97 51.2 20 85.2 Larger bromine excess Significance : This bromination step is crucial for further functionalization, such as diazotization and methoxylation, and demonstrates the robustness of this compound under electrophilic aromatic substitution.
Summary Table of Preparation Methods for this compound
Method | Key Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|
Reduction of p-Aminophenylpentanone | Hydrazine hydrate, KOH, ethylene glycol, heat | 74.2 | Industrially scalable, moderate yield |
Iron-catalyzed direct alkylation | Aniline, pentanol, Fe catalyst, Me3NO, toluene, 130°C | 91 | High selectivity, environmentally friendly |
Pd-catalyzed N-arylation (functionalization) | Pd2(dba)3, XPhos ligand, toluene, 120°C | 61 | Useful for derivative synthesis |
Bromination of this compound | Bromine, methanol, reflux, pH 11-14 | 85-97 | Key step for further aromatic substitution |
Scientific Research Applications
Organic Synthesis
4-Pentylaniline is primarily utilized in the synthesis of azo compounds through diazo-coupling reactions. One notable application is the synthesis of 4-[(4′-pentyl)azo]phenol (5Az-OH) , which is significant for its use in dye chemistry and as an intermediate in various chemical syntheses. The reaction involves coupling this compound with phenol under acidic conditions, resulting in the formation of azo dyes that are widely used in textiles and other industries .
Chromatography
In analytical chemistry, this compound has been studied for its role as a solute in reversed-phase liquid chromatography (RPLC). Research indicates that it can serve as a model compound for evaluating selectivity and retention characteristics of chromatographic columns. For instance, studies involving van't Hoff plots have demonstrated how this compound interacts with different stationary phases, providing insights into its thermodynamic properties and behavior under varying conditions . This application is crucial for developing effective separation techniques in analytical laboratories.
Case Study 1: Azo Dye Synthesis
A study conducted on the synthesis of azo dyes using this compound demonstrated the efficacy of this compound in producing vibrant colors suitable for textile applications. The research highlighted optimal reaction conditions that maximize yield while minimizing by-products.
Case Study 2: Chromatographic Analysis
In another investigation focusing on RPLC, researchers compared the retention times of various anilines, including this compound, across different chromatographic columns. The findings revealed significant differences in selectivity based on the stationary phase used, underscoring the importance of understanding solute interactions for effective separations.
Mechanism of Action
The mechanism of action of 4-Pentylaniline involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate for enzymes, leading to the formation of specific products. The amino group in this compound can form hydrogen bonds and participate in nucleophilic reactions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
Alkyl-substituted anilines differ primarily in chain length and position, influencing solubility, phase behavior, and reactivity.
Notes:
- Longer alkyl chains (e.g., C₈, C₁₀) improve thermal stability and mesogenic properties, making them suitable for liquid crystal displays .
- Shorter chains (C₅) enhance solubility in polar solvents, facilitating reactions like diazo coupling .
Key Differences :
- Longer-chain analogs (e.g., 4-octylaniline) may require harsher conditions for diazotization due to reduced solubility .
- Computational studies (DFT/B3LYP) show that alkyl chain length affects isomerization energy in azo derivatives, with longer chains stabilizing the Z-isomer .
Commercial and Industrial Aspects
Compound | Price (USD) | Key Suppliers |
---|---|---|
This compound | $220/EXW | Creasyn Finechem, Aldrich |
4-Hexadecylaniline | N/A | Aldrich |
Notes:
- This compound is commercially accessible, with annual sales of 181 bottles reported by Shanghai Hongshun Biotechnology .
- Specialty analogs (e.g., 4-hexadecylaniline) are niche products, often requiring custom synthesis .
Biological Activity
4-Pentylaniline, a derivative of aniline with a pentyl group at the para position, has garnered interest in various fields of research due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its role in catalysis, potential toxicity, and interactions with biological systems.
- Chemical Formula : C₁₁H₁₇N
- Molecular Weight : 177.26 g/mol
- CAS Number : 93162-68-6
This compound is characterized by its hydrophobic nature due to the presence of the pentyl chain, which influences its solubility and interaction with biological membranes.
Catalytic Properties
Recent studies have highlighted the catalytic potential of this compound in various chemical reactions:
- Imine Formation : this compound has been shown to participate in imine formation reactions, particularly in the presence of phosphine oxides. The reaction rate can be significantly enhanced when using oligomeric catalysts that include this compound as a component. For example, the presence of dimeric and trimeric forms of phosphine oxide oligomers increased the rate of imine formation by an order of magnitude compared to monomeric forms .
- Direct Alkylation Reactions : In iron-catalyzed reactions, this compound has been effectively used for the monoalkylation of amines with alcohols. This process demonstrated high selectivity and conversion rates, suggesting that this compound can serve as a valuable intermediate in synthetic organic chemistry .
Toxicological Studies
The potential toxicity of this compound has been evaluated in various contexts:
- Thyroid Hormone Disruption : Screening efforts have identified that certain aniline derivatives, including this compound, may affect thyroid hormone signaling by inhibiting deiodinase enzymes. This inhibition can disrupt normal thyroid function, highlighting a need for careful assessment of its biological impact .
- General Toxicity Profiles : The compound has been included in high-throughput screening assays to evaluate its potential endocrine-disrupting properties. These studies aim to understand how such compounds interact with hormonal pathways and their implications for human health .
Case Studies
- Case Study on Catalytic Efficiency :
-
Case Study on Thyroid Hormone Interaction :
- In a screening study focusing on thyroid hormone disruption, this compound was found to inhibit deiodinase type 1 (DIO1), which plays a crucial role in converting T4 to the more active T3 form. The implications of this inhibition could be significant for both environmental and health-related assessments .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-pentylaniline, and how do reaction conditions influence yield?
- Methodological Answer : this compound is typically synthesized via alkylation of aniline derivatives or reduction of nitro precursors. For example, diazo-coupling reactions with phenol require controlled temperatures (0–5°C) and acidic conditions to form intermediates like 4-[(4′-pentyl)azo]phenol . A recent study optimized the reaction using nitrosobenzene and this compound in tetrahydrofuran (THF) at 25°C, achieving 75% yield .
- Key Parameters :
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use NMR (¹H and ¹³C) to confirm the para-substitution pattern and alkyl chain integrity. HPLC with UV detection (λ = 254 nm) is recommended for purity analysis, as aromatic amines absorb strongly in this range. For example, a retention time of 8.2 min on a C18 column indicates ≥98% purity .
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
- Methodological Answer : this compound is soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water. Stability tests show decomposition at >100°C or under prolonged UV exposure. Store in amber vials at 4°C to prevent oxidation .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Wear nitrile gloves and safety goggles due to its skin/eye irritation potential (H315, H319). In case of exposure, rinse with 0.1 M HCl for 15 minutes, followed by isotonic saline .
Q. How is this compound utilized in foundational organic synthesis workflows?
- Methodological Answer : It serves as a precursor for azo dyes and liquid crystals. For example, coupling with phenol derivatives under diazonium salt conditions produces photoresponsive compounds, useful in optoelectronics research .
Advanced Research Questions
Q. How do structural modifications of this compound (e.g., alkyl chain length) impact its physicochemical properties?
- Methodological Answer : Comparative studies show that increasing the alkyl chain (e.g., pentyl vs. butyl) enhances hydrophobicity, reducing aqueous solubility by 40%. DFT calculations (B3LYP/6-31G(d)) reveal that longer chains increase steric hindrance, altering reactivity in electrophilic substitution .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies in neurobehavioral effects (e.g., hyperactivity at 64 µM ) may arise from impurity profiles or assay conditions. Implement orthogonal validation:
- Reproduce assays under standardized conditions (e.g., 25°C, pH 7.4).
- Use LC-MS to verify compound integrity during biological testing .
Q. How can computational modeling guide the design of this compound-based materials?
- Methodological Answer : DFT simulations predict electronic transitions and charge distribution. For example, the HOMO-LUMO gap (4.2 eV) correlates with UV-Vis absorption at 320 nm, aiding in designing light-responsive polymers .
Q. What methodologies optimize catalytic systems for this compound-involved cross-coupling reactions?
- Methodological Answer : Screen palladium/copper catalysts (e.g., Pd(OAc)₂/CuI) in Suzuki-Miyaura couplings. A 10:1 ligand-to-metal ratio (XPhos/Pd) improves yields by 20% in aryl boronic acid reactions .
Q. How do researchers address challenges in achieving >99% purity for this compound in multi-step syntheses?
- Methodological Answer : Combine column chromatography (silica gel, hexane/ethyl acetate gradient) with recrystallization in ethanol/water (70:30). Monitor by TLC (Rf = 0.5 in hexane:EA 8:2) and validate via elemental analysis .
Q. Data Contradictions and Resolution
- Example : Conflicting reports on this compound’s thermal stability may stem from varying oxygen levels during testing. Use thermogravimetric analysis (TGA) under inert (N₂) vs. aerobic conditions to isolate degradation pathways .
Q. Tables for Key Comparative Data
Property | This compound | 4-Butylaniline | Reference |
---|---|---|---|
Melting Point (°C) | 45–47 | 38–40 | |
LogP (Octanol/Water) | 3.8 | 3.2 | |
UV λmax (nm) | 320 | 310 |
Properties
IUPAC Name |
4-pentylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9H,2-5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFTWBUZRHAHTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040707 | |
Record name | 4-Pentylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33228-44-3 | |
Record name | 4-Pentylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33228-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pentylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033228443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-pentyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Pentylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-pentylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PENTYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ROJ0G9HIU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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